Propyl 5-oxo-L-prolinate

Dermal Delivery Physicochemical Property Lipophilicity

Propyl 5-oxo-L-prolinate (CAS 85153-83-9), also known as propyl pyroglutamate or 5-oxo-L-proline propyl ester, is a chiral ester derivative of the naturally occurring amino acid L-pyroglutamic acid. This compound is characterized by a pyrrolidine ring with a carbonyl group and a propyl ester functional group, resulting in a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 85153-83-9
Cat. No. B12663096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 5-oxo-L-prolinate
CAS85153-83-9
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C8H13NO3/c1-2-5-12-8(11)6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyBGXWNKLNZHEEMA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 5-oxo-L-prolinate (CAS 85153-83-9): A Defined L-Pyroglutamate Ester for Topical and Analytical Research


Propyl 5-oxo-L-prolinate (CAS 85153-83-9), also known as propyl pyroglutamate or 5-oxo-L-proline propyl ester, is a chiral ester derivative of the naturally occurring amino acid L-pyroglutamic acid [1]. This compound is characterized by a pyrrolidine ring with a carbonyl group and a propyl ester functional group, resulting in a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol [2]. It is supplied as a high-purity reagent for non-human research applications and is utilized in analytical method development, as a synthetic building block, and in studies of dermal and hair follicle biology .

Propyl 5-oxo-L-prolinate: Why Simple Substitution with Other Pyroglutamates is Not Recommended


In research and industrial applications, simply substituting one pyroglutamic acid ester for another is not advised due to the profound impact of the ester chain length and structure on physicochemical properties and biological activity. While the L-pyroglutamic acid core provides a common scaffold, the appended alkyl group (e.g., methyl, ethyl, propyl, isopropyl, or butyl) dictates critical parameters such as lipophilicity (LogP), which in turn governs skin permeation, metabolic stability, and formulation compatibility [1]. Patent literature explicitly identifies specific esters, including the n-propyl ester, for distinct applications like hair growth promotion and dermal penetration enhancement, underscoring that each ester represents a unique chemical entity with a non-interchangeable profile [2].

Quantitative Differentiation of Propyl 5-oxo-L-prolinate: Comparative Data for Informed Procurement


Lipophilicity (LogP) as a Predictor of Skin Permeation: Propyl vs. Isopropyl Ester

The calculated LogP value for propyl 5-oxo-L-prolinate is 0.547, which is significantly lower than the LogP value reported for its isomer, L-pyroglutamic acid isopropyl ester, which is 1.0 [1]. This difference in lipophilicity, a key determinant of dermal absorption, indicates that the propyl ester will exhibit different skin permeation kinetics compared to the more lipophilic isopropyl analog [2].

Dermal Delivery Physicochemical Property Lipophilicity

Analytical Method Differentiation: Validated HPLC Protocol vs. Generic Class Behavior

A specific and scalable reverse-phase HPLC method has been established for propyl 5-oxo-L-prolinate using a Newcrom R1 column, which is not a default for all pyroglutamate esters [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid, with a straightforward substitution of formic acid for mass spectrometry compatibility . While many esters in this class can be separated under similar conditions, the availability of a documented, vendor-supported protocol for this specific compound reduces method development time and ensures reliable quantification for research and quality control.

Analytical Chemistry HPLC Quality Control

Patented Hair Growth Application: Explicit Inclusion in a Cosmetic Composition for Alopecia

In US Patent 5,158,955, propyl 5-oxo-L-prolinate (referred to as pyroglutamic acid n-propyl ester) is specifically enumerated among a select group of pyroglutamic acid esters suitable for inducing, maintaining, or increasing hair growth in a preserved topical composition [1]. The patent claims that these esters promote hair growth, especially terminal hair growth on the human scalp, by prolonging the anagen phase of the hair cycle [2]. The n-propyl ester is distinguished from other alkyl chain lengths (e.g., butyl, hexyl, octyl), indicating its selection was not arbitrary but based on its performance in the claimed invention.

Dermatology Trichology Cosmetic Science

Key Application Scenarios for Propyl 5-oxo-L-prolinate (CAS 85153-83-9) Based on Verified Evidence


Analytical Reference Standard and Method Development for Pyroglutamate Esters

Propyl 5-oxo-L-prolinate serves as a reliable reference standard for developing and validating analytical methods, such as the established RP-HPLC protocol on a Newcrom R1 column [1]. Its defined chemical properties and the availability of a documented separation method make it a practical choice for quality control laboratories and researchers needing to quantify this specific ester or related compounds in complex matrices .

Dermatological Research: Investigating Structure-Activity Relationships for Skin Permeation

Given its calculated LogP of 0.547, this compound is a valuable tool in dermatological research for investigating how subtle changes in ester lipophilicity affect skin permeation and retention [2]. It can be used in comparative studies with other esters (e.g., isopropyl, butyl) to elucidate the relationship between alkyl chain length, LogP, and dermal delivery efficiency, guiding the rational design of topical formulations [3].

Trichology and Cosmetic Science: Pre-Formulation Studies for Hair Growth Actives

For companies and researchers developing new hair growth products, this compound is a key active ingredient candidate. Its explicit inclusion in a patent for a hair growth-promoting composition provides a strong scientific and legal basis for its use in pre-formulation studies and efficacy testing [4]. It serves as a lead compound for developing new, patentable formulations aimed at treating alopecia or improving hair density [5].

Synthetic Building Block for Advanced Pyroglutamate Derivatives

As a well-characterized L-pyroglutamic acid ester, propyl 5-oxo-L-prolinate is a versatile starting material for synthesizing more complex molecules. Its propyl ester can be selectively hydrolyzed or transesterified to introduce other functional groups, enabling the creation of novel chemical libraries for biological screening or the production of specialized fine chemicals .

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